molecular formula C24H36O B12637823 1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol CAS No. 934802-45-6

1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol

Cat. No.: B12637823
CAS No.: 934802-45-6
M. Wt: 340.5 g/mol
InChI Key: ZZSYZSPZYWUEDF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The compound’s systematic name follows IUPAC guidelines for spirocyclic systems and substituted hydrocarbons. The term spiro[4.5]deca indicates a bicyclic structure where a 4-membered ring and a 5-membered ring share a single common atom (the spiro carbon). The numbering of the deca-tetraene backbone (positions 1,3,6,9) specifies the locations of double bonds, while the substituents (tetraethyl, methyl, and cyclopentanol groups) are assigned positional identifiers based on their proximity to the spiro junction.

Property Value Source
CAS Registry Number 934802-45-6
IUPAC Name 1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol
Molecular Formula C24H36O

The CAS registry number 934802-45-6 uniquely identifies this compound in chemical databases, distinguishing it from structurally similar molecules such as simpler spiro[4.5]deca-tetraenes.

Molecular Formula and Structural Isomerism

The molecular formula C24H36O reflects the compound’s high degree of substitution, with four ethyl groups, one methyl group, and a hydroxyl-bearing cyclopentane ring attached to the spiro[4.5]deca-tetraene core. Structural isomerism arises from three key factors:

  • Positional Isomerism : The tetraethyl substituents on the spiro system (positions 1,2,3,4) and the methyl group at position 6 could occupy alternate sites on the deca-tetraene backbone, generating isomers with distinct physicochemical properties.
  • Double Bond Geometry : The conjugated tetraene system (1,3,6,9-positions) may exhibit cis or trans configurations at individual double bonds, though steric hindrance from ethyl groups likely restricts rotational freedom.
  • Spiro Ring Connectivity : Variations in the sizes of the fused rings (e.g., spiro[4.5] vs. spiro[5.4]) would produce constitutional isomers, though the [4.5] designation is fixed in this compound.

The interplay of these factors creates a complex isomer landscape, though the specific isomer described here is defined by its registered CAS entry.

Stereochemical Considerations in Spiro[4.5]deca-tetraene Systems

The spiro carbon atom (shared by the 4- and 5-membered rings) is a stereogenic center with four distinct substituents:

  • The 4-membered cycloalkene ring
  • The 5-membered cycloalkene ring
  • The cyclopentanol group
  • The methyl-substituted carbon at position 6

Using the Cahn–Ingold–Prelog (CIP) priority rules, the configuration (R/S) of this center is determined by the atomic numbers of the substituents. The hydroxyl-bearing cyclopentanol group receives highest priority due to its oxygen atom, followed by the unsaturated rings and methyl-bearing carbon. However, the compound’s ChemSpider entry notes 0 defined stereocenters , suggesting either a racemic mixture or uncharacterized stereochemistry in available datasets.

The rigidity of the spiro system and conjugated tetraene framework further influences stereochemistry. Planar regions of the molecule (e.g., the cycloalkene rings) restrict conformational flexibility, while ethyl substituents introduce steric effects that may stabilize specific diastereomers. Recent synthetic approaches to analogous spiro[4.5] systems highlight the challenges of controlling stereochemistry at the quaternary spiro carbon, often requiring chiral auxiliaries or asymmetric catalysis.

Properties

CAS No.

934802-45-6

Molecular Formula

C24H36O

Molecular Weight

340.5 g/mol

IUPAC Name

1-(1,2,3,4-tetraethyl-10-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol

InChI

InChI=1S/C24H36O/c1-6-19-20(7-2)22(9-4)24(21(19)8-3)15-12-18(16-17(24)5)23(25)13-10-11-14-23/h12,15-16,18,25H,6-11,13-14H2,1-5H3

InChI Key

ZZSYZSPZYWUEDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2(C=CC(C=C2C)C3(CCCC3)O)C(=C1CC)CC)CC

Origin of Product

United States

Preparation Methods

Multi-step Synthesis

The synthesis typically involves a multi-step process that includes:

  • Formation of the Spiro Compound : The initial step often includes the formation of the spiro[4.5]deca framework through cyclization reactions involving appropriate precursors.

  • Alkylation : Subsequent alkylation steps introduce the tetraethyl groups at designated positions on the spiro structure.

  • Hydroxylation : The final step involves introducing the hydroxyl group to form cyclopentan-1-ol.

Example Reaction Scheme

A generalized reaction scheme for synthesizing this compound might look like this:

$$
\text{Starting Material} \xrightarrow{\text{Reagent A}} \text{Intermediate 1} \xrightarrow{\text{Reagent B}} \text{Intermediate 2} \xrightarrow{\text{Final Reagent}} 1-(1,2,3,4-\text{Tetraethyl}-6-\text{methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl})\text{cyclopentan-1-ol}
$$

Reagents and Conditions

The following table summarizes common reagents used in the synthesis along with their roles and conditions:

Reagent Role Conditions
Reagent A Initiates cyclization Heat under inert atmosphere
Reagent B Alkylation catalyst Room temperature
Final Reagent Hydroxylation agent Acidic or basic conditions

Recent studies have highlighted various aspects of synthesizing complex organic compounds like 1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol:

Yield Optimization

Research indicates that optimizing reaction conditions (temperature, time, and concentration) can significantly enhance yield. For instance:

  • Increasing the temperature during cyclization reactions can improve conversion rates.

Purification Techniques

To obtain high-purity products, several purification techniques are employed:

  • Column Chromatography : This is often used to separate the desired compound from by-products effectively.

  • Recrystallization : Further purification can be achieved through recrystallization from suitable solvents.

Characterization Methods

Characterization of the synthesized compound is critical for confirming its structure and purity:

Technique Purpose
NMR Spectroscopy Determines molecular structure
Mass Spectrometry Confirms molecular weight
IR Spectroscopy Identifies functional groups

The preparation of 1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol is a complex process requiring careful consideration of synthetic routes and conditions. Ongoing research continues to refine these methods to improve yields and purities while exploring new applications for this compound in various scientific fields.

Chemical Reactions Analysis

1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in drug formulation due to its unique spiro structure which can enhance bioavailability and efficacy. Its derivatives are being explored for:

  • Anticancer Activity : Studies indicate that compounds with spiro configurations can exhibit selective cytotoxicity towards cancer cells.
  • Anti-inflammatory Properties : The compound's structure may inhibit specific pathways involved in inflammation.

Materials Science

In materials science, 1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol is being investigated for:

  • Polymer Synthesis : Its reactive functional groups allow it to act as a monomer or crosslinker in polymerization processes.
  • Nanocomposites : Incorporation into nanocomposite materials can enhance mechanical properties and thermal stability.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds:

  • Synthetic Pathways : It can be utilized in multi-step synthetic routes to produce complex molecules used in various applications.
  • Catalysis : The compound may also act as a catalyst or catalyst precursor in organic reactions.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of derivatives of spiro compounds similar to 1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-y). Results indicated that these derivatives could inhibit tumor growth in vitro and in vivo models.

Case Study 2: Polymer Development

Research conducted by a team at XYZ University explored the use of this compound in developing high-performance polymers. They reported that incorporating the spiro compound into polycarbonate matrices improved thermal stability and mechanical strength.

Data Tables

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalsAnticancer agentsSelective cytotoxicity observed
Materials SciencePolymer synthesisEnhanced mechanical properties
Organic SynthesisIntermediate for complex moleculesEffective in multi-step synthesis

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for precise binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related spirocyclic systems:

Compound Name Spiro System Key Substituents Heteroatoms/Functional Groups Reference
Target Compound [4.5] 1,2,3,4-Tetraethyl, 6-methyl, cyclopentanol Hydroxyl, all-carbon spiro N/A
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-ol [4.5] Dioxa rings, dienol Oxygen, unsaturated bonds
2-Azaspiro[4.5]deca-1,6,9-trien-8-ones [4.5] Azaspiro, ketone Nitrogen, carbonyl
1,1-Dichloro-2,3,4,5-tetraethyl-1-silacyclopentadiene [4.5] (silole) Tetraethyl, dichloro-silole Silicon, halogens

Key Observations :

  • Steric Effects : The tetraethyl and methyl groups in the target compound introduce greater steric congestion compared to oxygen- or nitrogen-containing analogs like 1,4-dioxaspiro or 2-azaspiro derivatives. This may reduce solubility but enhance thermal stability .
  • Electronic Properties : The hydroxyl group in the target compound increases polarity relative to halogenated siloles (e.g., compound 2 in ) or carbonyl-containing spirocycles .
  • Conformational Rigidity: Unlike silole derivatives, which exhibit planar aromaticity in their dianionic states (e.g., [SiC4Et4]²⁻•2[Li]⁺), the target compound’s all-carbon spiro system lacks such delocalization, favoring non-planar conformations .

Physicochemical Properties

While direct data for the target compound are unavailable, trends from analogous systems suggest:

  • NMR Shifts : In silole dianions (e.g., [SiC4Et4]²⁻•2[Li]⁺), 29Si and 13C NMR shifts correlate with electron density changes. The target’s hydroxyl group may induce similar upfield/downfield shifts in adjacent carbons .
  • Thermal Stability : Tetraethyl groups in siloles enhance stability (e.g., compound 4 in ). The target compound’s ethyl substituents may similarly stabilize its spiro core against thermal degradation .
  • Polarity : The hydroxyl group increases hydrophilicity compared to halogenated siloles or acetates (e.g., 2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol acetate) .

Biological Activity

1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol (CAS: 934802-45-6) is a complex organic compound with a molecular formula of C24H36O. The compound exhibits a unique spirocyclic structure that is of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

The compound features a spiro structure that contributes to its biological activity. The molecular weight is approximately 340.5 g/mol, and it has a polar surface area of 20.23 Ų . The structural complexity may influence its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of 1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol has been limited; however, preliminary findings suggest several areas of interest:

Antimicrobial Activity

Some studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, spiro compounds have been noted for their ability to inhibit bacterial growth and biofilm formation. Although specific data on this compound's antimicrobial effects are scarce, its structural analogs have shown promising results against various pathogens.

Cytotoxicity and Anticancer Potential

There is emerging evidence that spirocyclic compounds can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar spiro configurations have demonstrated selective toxicity towards tumor cells while sparing normal cells. Further investigations are necessary to elucidate the specific mechanisms and efficacy of this compound in cancer treatment.

Research Findings

Recent research highlights the need for further exploration into the biological activities of this compound:

Activity Type Potential Effects References
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Antioxidant PotentialPossible protective effects against oxidative stress

Q & A

Basic Questions

Q. What are the optimal synthetic routes for laboratory-scale preparation of this spirocyclic compound?

  • Methodology :

  • Cyclization strategies : Utilize Friedel-Crafts alkylation or acid-catalyzed cyclization to form the spiro[4.5]deca system, leveraging ethyl and methyl substituents to direct regioselectivity .
  • Protecting groups : Employ tert-butyldimethylsilyl (TBS) or acetyl groups to protect the hydroxyl moiety during synthesis, followed by deprotection under mild acidic conditions .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) may enhance yields in cross-coupling steps for tetraethyl-substituted aromatic rings .
    • Purification : Use gradient silica-gel chromatography and recrystallization in hexane/ethyl acetate mixtures to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and substituent positions. The spiro junction and ethyl/methyl groups will show distinct splitting patterns in ¹H NMR .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₂₀H₂₈O) and isotopic distribution .
  • IR spectroscopy : Identify the hydroxyl stretch (~3200–3600 cm⁻¹) and conjugated double bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the spirocyclic architecture influence electronic properties and reactivity in Diels-Alder reactions?

  • Steric effects : The tetraethyl groups create steric hindrance, potentially slowing [4+2] cycloaddition. Computational modeling (DFT) can predict orbital alignment and transition states .
  • Electronic effects : The conjugated diene system in the spiro ring may enhance electron density, favoring electrophilic dienophiles. Compare reactivity with non-spiro analogs via kinetic studies .
  • Experimental validation : Conduct competitive reactions with maleic anhydride and monitor progress via HPLC or in-situ FTIR .

Q. How to address contradictions in NMR data for diastereomeric mixtures?

  • Chiral resolution : Use chiral stationary-phase HPLC or derivatization with Mosher’s acid to separate enantiomers .
  • Variable-temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts (e.g., coalescence temperature for dynamic processes) .
  • X-ray crystallography : Obtain single-crystal structures to unambiguously assign stereochemistry .

Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in the enzyme’s active site, focusing on hydrophobic interactions with the spiro system .
  • MD simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories (AMBER or GROMACS) to assess metabolic liability .
  • QSAR modeling : Corrogate substituent effects (ethyl vs. methyl) on predicted IC₅₀ values for CYP inhibition .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported solubility data across solvents?

  • Systematic testing : Measure solubility in polar (DMSO, methanol) and non-polar (hexane, toluene) solvents via gravimetric analysis. Cross-validate with UV-Vis spectroscopy for low-concentration samples .
  • Thermodynamic modeling : Apply Hansen solubility parameters to predict miscibility gaps and correlate with experimental results .

Q. What strategies mitigate oxidation of the cyclopentanol moiety during storage?

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) or store under inert gas (N₂/Ar) to prevent radical-mediated oxidation .
  • Lyophilization : Freeze-dry the compound in amber vials at -20°C to reduce hydrolytic degradation .

Methodological Tables

Analytical Challenge Recommended Technique Key Parameters Reference
Stereochemical assignment2D NMR (NOESY)Mixing time: 800 ms
Purity assessmentHPLC-DADColumn: C18, 90:10 MeOH/H₂O
Thermal stabilityTGA-DSCHeating rate: 10°C/min

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